Structural Differentiation: Dual Benzyl Protection vs. Mono-Protected Analogs
3'N-Benzyl Biotin Benzyl Ester is distinguished from the common intermediate 3'N-Benzyl Biotin (Monobenzyl Biotin) by the presence of a benzyl ester group on the pentanoic acid side chain, in addition to the N3'-benzyl group . This provides orthogonal protection, enabling selective deprotection of the carboxylic acid without affecting the N-benzyl group, a feature not possible with mono-protected analogs [1].
| Evidence Dimension | Number of Protecting Groups / Orthogonal Protection Capability |
|---|---|
| Target Compound Data | Two benzyl protecting groups (N3'-benzyl and benzyl ester) |
| Comparator Or Baseline | 3'N-Benzyl Biotin (CAS 57229-92-2): One benzyl protecting group (N3'-benzyl only) |
| Quantified Difference | Target compound possesses an additional, chemically distinct protecting group (ester vs. amine) |
| Conditions | Chemical structure analysis |
Why This Matters
This dual protection is critical for advanced synthetic routes where sequential deprotection is required, allowing for greater synthetic control and higher yields of the target (+)-biotin.
- [1] CN101215291A. (+)-biotin and its derivatives synthesis method. Google Patents. View Source
